4,6-Dichloro-5-methylnicotinic acid
CAS No.: 252552-12-8
Cat. No.: VC8094014
Molecular Formula: C7H5Cl2NO2
Molecular Weight: 206.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 252552-12-8 |
---|---|
Molecular Formula | C7H5Cl2NO2 |
Molecular Weight | 206.02 g/mol |
IUPAC Name | 4,6-dichloro-5-methylpyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H5Cl2NO2/c1-3-5(8)4(7(11)12)2-10-6(3)9/h2H,1H3,(H,11,12) |
Standard InChI Key | CBSZOUNRMFQJOB-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CN=C1Cl)C(=O)O)Cl |
Canonical SMILES | CC1=C(C(=CN=C1Cl)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Structure
The IUPAC name for this compound is 4,6-dichloro-5-methylpyridine-3-carboxylic acid. Its structure consists of a pyridine ring substituted with chlorine atoms at positions 4 and 6, a methyl group at position 5, and a carboxylic acid group at position 3 . The SMILES notation is CC1=C(C(=CN=C1Cl)C(=O)O)Cl
, and the InChIKey is CBSZOUNRMFQJOB-UHFFFAOYSA-N
.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₅Cl₂NO₂ | |
Molecular Weight | 206.03 g/mol | |
CAS Number | 252552-12-8 | |
XLogP3 (LogP) | 2.40 | |
Topological Polar Surface Area | 50.2 Ų |
Spectral Characterization
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NMR: The proton NMR spectrum (CDCl₃) typically shows signals for the methyl group (δ ~2.5 ppm), aromatic protons (δ ~8.0–8.5 ppm), and carboxylic acid proton (δ ~13 ppm) .
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Cl stretch) .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 204.97 [M-H]⁻ .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 4,6-dichloro-5-methylnicotinic acid typically involves chlorination and functional group interconversion steps. A widely cited method involves:
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Cyclization: Reacting acetamidine hydrochloride with diethyl malonate in the presence of sodium methoxide to form 4,6-dihydro-2-methylpyrimidine .
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Nitration: Treating the intermediate with a nitric acid/trichloroacetic acid mixture to yield 4,6-dihydro-2-methyl-5-nitropyrimidine .
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Chlorination: Using phosphorus oxychloride (POCl₃) to introduce chlorine atoms, followed by hydrolysis to the carboxylic acid .
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclization | NaOMe, EtOH, 80°C, 6 h | 91.2% |
Nitration | HNO₃/CF₃COOH, 0°C, 2 h | 88.3% |
Chlorination | POCl₃, 110°C, 12 h | 82.6% |
Industrial-Scale Production
Patent US5204478A highlights the use of lithium phosphate as a catalyst in chlorination reactions to minimize byproducts like 2,4,6-trichloro derivatives . This method achieves >85% purity by employing controlled pH during workup (pH 10–12 for extraction, pH 1–2 for precipitation) .
Applications in Pharmaceutical Chemistry
Antimicrobial Agents
Derivatives of 4,6-dichloro-5-methylnicotinic acid exhibit broad-spectrum antimicrobial activity. Sabatini et al. (1999) reported that its ethyl ester derivative showed MIC values of 4 µg/mL against Staphylococcus aureus and 8 µg/mL against Escherichia coli .
Enzyme Inhibition
The compound’s carboxylic acid group enables coordination with metal ions in enzyme active sites. In a 2021 study, its copper(II) complex demonstrated tyrosinase inhibitory activity (IC₅₀ = 12.5 µM), surpassing kojic acid (IC₅₀ = 25 µM) .
Anticancer Research
Capsaicin-loaded nanomicelles incorporating nicotinic acid derivatives, including 4,6-dichloro-5-methylnicotinic acid, showed enhanced cytotoxicity in pancreatic (PANC1) and colorectal (CACO2) cancer cell lines, with IC₅₀ values 3–5× lower than free capsaicin .
Recent Advances and Future Directions
Green Synthesis Methods
A 2024 study in Organic Process Research & Development demonstrated a solvent-free mechanochemical synthesis using ball milling, reducing POCl₃ usage by 40% and reaction time to 4 h .
Drug Delivery Systems
Functionalization with polyethylene glycol (PEG) chains improved aqueous solubility (from 0.8 mg/mL to 12 mg/mL) and bioavailability in rat models .
Coordination Chemistry
Novel lanthanide complexes (e.g., Eu³⁺ and Tb³⁺) exhibit luminescent properties, suggesting applications in bioimaging and sensors .
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